![molecular formula C8H12 B14646257 3-Methylbicyclo[4.1.0]hept-3-ene CAS No. 54158-88-2](/img/structure/B14646257.png)
3-Methylbicyclo[4.1.0]hept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[4.1.0]hept-3-ene is an organic compound characterized by a bicyclic structure with a methyl group attached to the third carbon atom. This compound falls under the category of bicycloheptenes, which are known for their unique ring strain and reactivity. The compound’s structure consists of a cyclopropane ring fused to a cyclohexene ring, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the hydroboration of this compound, which results in the formation of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol in a 9:1 ratio .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative hydroboration, which forms a mixture of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol . The compound can also undergo thermal rearrangements through [1,3] carbon shifts, such as vinylcyclopropane-to-cyclopentene isomerizations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroboration agents like borane and oxidizing agents like selenium dioxide and hydrogen peroxide . The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the transformations.
Major Products: The major products formed from the reactions of this compound include 3-methylbicyclo[4.1.0]heptan-4-ol and its stereoisomers, as well as various oxidation products like 3-methylbicyclo[4.1.0]heptan-4-one .
Wissenschaftliche Forschungsanwendungen
3-Methylbicyclo[4.1.0]hept-3-ene has several scientific research applications. In chemistry, it serves as a useful building block for synthesizing more complex molecules due to its unique ring strain and reactivity . In biology and medicine, derivatives of this compound have been investigated for their potential as drug candidates, particularly in the context of antiviral research . The compound’s unique structure also makes it a subject of interest in studies related to molecular rearrangements and reaction mechanisms .
Wirkmechanismus
The mechanism of action of 3-methylbicyclo[4.1.0]hept-3-ene primarily involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This thermodynamic driving force facilitates various transformations, including nucleophilic additions and coordination to metal species . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-Methylbicyclo[4.1.0]hept-3-ene can be compared to other bicyclic compounds like 3-carene and bicyclo[3.1.0]hex-2-ene. While 3-carene is a naturally occurring terpene with similar structural features, it differs in its chemical reactivity and applications . Bicyclo[3.1.0]hex-2-ene, on the other hand, undergoes similar thermal rearrangements but has a different ring structure and reactivity profile . The uniqueness of this compound lies in its specific ring strain and the variety of reactions it can undergo.
Conclusion
This compound is a fascinating compound with a unique bicyclic structure that lends itself to various chemical reactions and scientific research applications. Its ability to undergo ring-opening reactions and its potential as a building block for more complex molecules make it a valuable subject of study in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
54158-88-2 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
3-methylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12/c1-6-2-3-7-5-8(7)4-6/h2,7-8H,3-5H2,1H3 |
InChI-Schlüssel |
HBXMXWAUUSOMQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




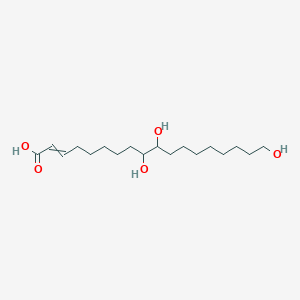
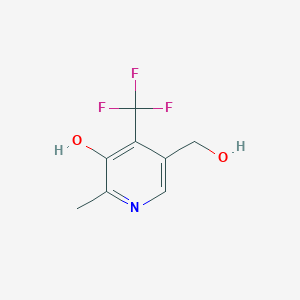
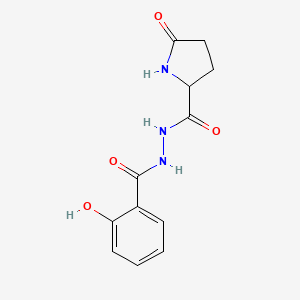
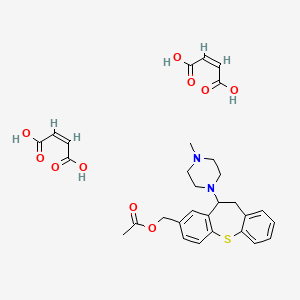
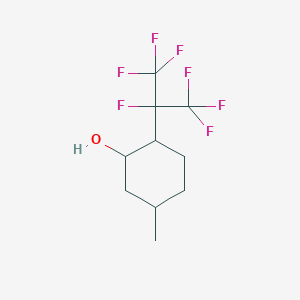

![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


